Structural Uniqueness and Purity: Defined Stereochemistry by Crystallography vs. Uncharacterized Mixtures
Selinidin's three-dimensional structure and absolute stereochemistry have been rigorously determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic space group P21 with unit cell parameters: a = 12.830(2) Å, b = 9.041(1) Å, c = 14.983(1) Å, β = 95.09(1)°, Z = 4 [1]. This level of structural definition is not universally available for many related khellactone esters, which are often characterized solely by spectroscopic methods. For procurement, reputable vendors supply selinidin with a purity of HPLC ≥ 98% , ensuring that research outcomes are not confounded by undefined impurities or incorrect stereoisomers.
| Evidence Dimension | Structural Elucidation Method |
|---|---|
| Target Compound Data | Absolute stereochemistry confirmed via X-ray crystallography (R = 0.0529) [1] |
| Comparator Or Baseline | Many khellactone analogs (e.g., lomatin, vaginidin) often lack full X-ray structural characterization, relying on NMR and optical rotation for assignment [2] |
| Quantified Difference | Crystallographic data provides unambiguous 3D coordinates and bond angles, whereas spectroscopic methods offer lower-resolution structural inference. |
| Conditions | Crystal grown from appropriate solvent system; data collected on a diffractometer. |
Why This Matters
Unambiguous structural confirmation by crystallography minimizes the risk of experimental variability due to stereochemical misassignment, a critical factor in SAR and target engagement studies.
- [1] Rajnikant, et al. "Selinidin: Crystal structure generated by C–H···O, C–H···π and π-π interactions." *Journal of Chemical Crystallography*, vol. 36, 2006, pp. 117–122. DOI: 10.1007/s10870-005-9020-1. View Source
- [2] Seshadri, T. R., et al. "Chemical components of the roots of *Selinum vaginatum*—I: Coumarins of the petroleum ether extract." *Tetrahedron*, vol. 23, no. 4, 1967, pp. 1883-1891. View Source
